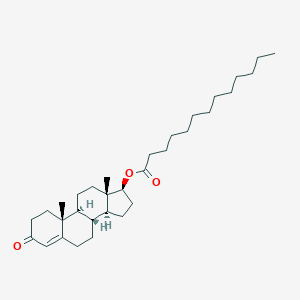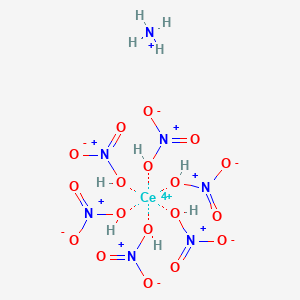
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid
Vue d'ensemble
Description
EPPS or 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) is a zwitterionic buffer substance from the group of good buffers . It effectively maintains constant pH in a solution, which is necessary for many biological and biochemical reactions .
Synthesis Analysis
A method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid has been described in a patent . The method involves carrying out an addition reaction on vinylsulfonic acid or vinyl sulfonate and N-hydroxyethyl piperazine to prepare 4-hydroxyethylpiperazine ethane sulfonate .Chemical Reactions Analysis
HEPES, or 4-(2-hydroxyethyl)piperazine-1-ethane-sulfonic acid, is a zwitterionic N-substituted aminosulfonic acid buffer . It demonstrates outstanding buffering capacity in the pH range of 6.8 to 8.2, boasting a pKa of 7.48 at 25°C .Physical And Chemical Properties Analysis
HEPES has a molar mass of 238.3012 g/mol, appears as a white crystalline powder, and is soluble in water (40 g/100 ml at 20°C) . It has a buffering range of pH 6.8 to 8.2 .Applications De Recherche Scientifique
- Background : 4-Hydroxy-2-pyrones are potential biorenewable molecules that contribute to sustainable chemistry by transitioning from biomass feedstock to valuable chemical products .
- Application : Researchers use cross-linking methods, such as EDC/hydroxybenzotriazole (HOBt), to create HA networks. These hydrogels find applications in tissue culture, oxidative phosphorylation, and protein synthesis .
Biorenewable Molecules and Sustainable Chemistry
Hyaluronic Acid Hydrogels and Cross-Linking
Buffer Solutions in Biological Research
Mécanisme D'action
Target of Action
It’s worth noting that this compound is structurally similar to hepes (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer . As a buffer, HEPES does not have a specific biological target but plays a crucial role in maintaining the pH of solutions within the range of 6.8 to 8.2 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCRHRTLOUTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432494 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
404839-11-8 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)



![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)




![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)


